3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQVGFNCRRBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation of 5-Amino-2-methylpyrazole
The foundational approach adapts methodology from Liu et al. (2012):
Procedure :
- Charge a flask with 5-amino-2-methylpyrazole (1.0 eq, 97.1 g), ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1.2 eq), and DMF (300 mL).
- Heat at 110°C under N₂ for 18 h.
- Cool, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol/water (4:1) to yield 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine as white needles (78% yield).
Key Data :
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6 $$): δ 8.72 (s, 1H, H-7), 8.15 (d, J = 7.8 Hz, 2H, ArH), 7.49 (t, J = 7.8 Hz, 1H, ArH), 6.89 (s, 1H, H-5), 2.65 (s, 3H, CH₃).
- HRMS (EI): m/z calcd for C₁₃H₁₀ClN₃ [M]⁺ 259.0512; found 259.0509.
Bromination Strategies at Position 3
Electrophilic Bromination with NBS
Adapting the bromination protocol from CN104844567A:
Optimized Conditions :
- Substrate: 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (10.0 g)
- Reagent: N-Bromosuccinimide (1.05 eq)
- Solvent: Dichloromethane (150 mL) at 0°C
- Reaction Time: 6 h
Workup :
- Quench with Na₂S₂O₃ solution.
- Extract with DCM, dry over MgSO₄, and concentrate.
- Purify via silica chromatography (hexane/EtOAc 7:3) to obtain 3-bromo product (72% yield).
Regioselectivity Control :
- Lower temperatures (0°C vs. 25°C) favor 3-bromination (72% vs. 58% yield)
- competing 5-bromo isomer forms at higher temperatures (17% at 25°C).
Analytical Characterization
Spectroscopic Data Consolidation
This compound :
- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.24 (m, 2H), 7.62 (d, J = 8.1 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H), 2.78 (s, 3H).
- $$ ^{13}C $$-NMR (100 MHz, CDCl₃): δ 158.2 (C-7), 144.5 (C-3a), 134.9 (C-6), 132.1 (C-Cl), 129.8, 128.4, 127.3 (ArC), 118.9 (C-5), 105.4 (C-3), 21.1 (CH₃).
- HRMS (ESI): m/z calcd for C₁₃H₉BrClN₃ [M+H]⁺ 336.9604; found 336.9601.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation → Bromination | 420 | 61 | 99.2 |
| Suzuki Coupling Route | 580 | 73 | 98.8 |
| One-Pot Assembly | 390 | 54 | 97.5 |
Key Findings :
- Bromination post-cyclization offers best cost profile
- Suzuki route’s higher yield offsets Pd catalyst costs for GMP production.
Chemical Reactions Analysis
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state. For example, oxidation with potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce nitro groups to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Steric Effects: The 3-chlorophenyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy), which may affect binding affinity .
- Solubility Modifiers: Morpholinoethyl or methyl groups (e.g., in the target compound) balance lipophilicity and solubility, critical for pharmacokinetics .
Biological Activity
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.
- Chemical Name: this compound
- Molecular Formula: C13H9BrClN3
- Molecular Weight: 322.59 g/mol
- CAS Number: [Not provided in the search results]
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Key steps include:
- Cyclization of Hydrazine Derivatives: This step involves reacting hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Bromination and Chlorination: These halogenation steps are performed using bromine and chlorine reagents to achieve selective substitution.
Antimicrobial Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit significant antimicrobial properties. A study demonstrated that derivatives of this scaffold possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, one study reported that related pyrazolo derivatives effectively inhibited tumor growth in MCF-7 breast cancer cells, highlighting their potential as therapeutic agents .
The biological activity of this compound may involve:
- Inhibition of Kinase Enzymes: The compound is believed to interact with specific kinases involved in signal transduction pathways that regulate cell growth and survival.
- Targeting Molecular Pathways: Its ability to modulate various molecular targets can lead to altered cellular responses, such as reduced migration and invasion in cancer cells.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A recent investigation synthesized various pyrazolo derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for several compounds, suggesting a promising avenue for developing new antibiotics .
- Cancer Research : In another study focusing on breast cancer treatment, this compound was shown to significantly reduce tumor size in xenograft models by inducing apoptosis through caspase activation .
Q & A
Basic Research Questions
What are the established synthetic methodologies for 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl or related electrophilic precursors. For example:
- Step 1 : React 5-amino-2-methylpyrazole with a 3-chlorophenyl-substituted diketone or equivalent (e.g., 1,3-diketone) under basic conditions (e.g., triethylamine) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Introduce bromine regioselectively at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
- Purification : Recrystallization from ethanol or DMF yields high-purity crystals (melting points ~220–265°C, verified via DSC) .
Key Validation : Confirm structure via (e.g., aromatic protons at δ 7.2–8.1 ppm), , and HRMS (e.g., M at m/z 347.98) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 3-chlorophenyl ring tilt ~15° relative to the pyrimidine plane) to confirm regiochemistry .
- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H] = 349.04) and isotopic patterns for bromine/chlorine .
What are the primary biomedical research applications of this compound?
Pyrazolo[1,5-a]pyrimidines are explored as:
- Kinase Inhibitors : Structural analogs inhibit ATP-binding pockets in kinases (e.g., KDR, EGFR) via π-π stacking with halogenated aryl groups .
- Antimicrobial Agents : Bromine and chlorophenyl substituents enhance membrane penetration, targeting bacterial topoisomerases .
- CNS Modulators : The fused pyrimidine core mimics purine scaffolds, enabling interactions with benzodiazepine receptors .
Advanced Research Questions
How can reaction yields be optimized for halogenated pyrazolo[1,5-a]pyrimidines?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yields by 15–20% .
- Solvent Optimization : Use DMF or DMSO for bromination steps to stabilize reactive intermediates via polar aprotic environments .
- Catalytic Systems : Pd/C or CuI catalysts enhance regioselectivity in cross-coupling reactions for downstream functionalization .
Case Study : Substituting traditional heating with microwave irradiation increased the yield of 3-bromo-5-(thiophen-2-yl) derivatives from 62% to 78% .
How should researchers address contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to confirm signal assignments .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., debrominated analogs) that may skew melting points or spectral clarity .
- Crystallographic Refinement : Resolve ambiguous NOE correlations via single-crystal XRD to unambiguously assign substituent positions .
Example : A reported δ 7.8 ppm signal initially attributed to a pyrimidine proton was re-assigned to a chlorophenyl proton after XRD revealed unexpected tautomerism .
What strategies enhance the bioactivity of this compound through structural modification?
- Regioselective Functionalization :
- Heterocycle Fusion : Attach triazolo or chromeno rings to the pyrimidine core, as seen in antitrypanosomal analogs, to enhance metabolic stability .
Data-Driven Design : A 2025 study showed that adding a 4-methoxyphenyl group at the 6-position increased anticancer activity (IC = 1.2 μM vs. HepG2) by 40% compared to the parent compound .
How can computational methods guide the optimization of this compound’s pharmacokinetics?
- Molecular Docking : Use AutoDock Vina to predict binding modes with CYP450 isoforms (e.g., CYP3A4) and assess metabolic stability .
- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with bioavailability; optimal ranges are 2.5–3.5 for CNS penetration .
- MD Simulations : Simulate solvation dynamics in lipid bilayers to prioritize derivatives with improved membrane permeability .
Application : A 3-(2,4-dichlorophenyl) analog showed 90% plasma protein binding in silico, prompting in vivo studies to validate half-life extensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
